molecular formula C6H4ClNO2S B1219011 2-Nitrobenzenesulfenyl chloride CAS No. 7669-54-7

2-Nitrobenzenesulfenyl chloride

Cat. No. B1219011
CAS RN: 7669-54-7
M. Wt: 189.62 g/mol
InChI Key: NTNKNFHIAFDCSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitrobenzenesulfenyl chloride , also known as 2-Nitrobenzenesulfonyl chloride , is a chemical compound with the molecular formula C6H4ClNO4S . It is a yellow crystalline solid with a melting point of approximately 63-67°C . This compound is used in various synthetic processes and has interesting reactivity due to its functional groups.

Scientific Research Applications

Organic Synthesis

2-Nitrobenzenesulfenyl chloride is used in organic synthesis . It’s a part of the Nitro Compounds group, specifically the Aromatic Nitro Compounds .

N-Protection in Amino Acids and Peptides

This compound is used as a reagent for N-protection as N-2-nitrophenylsulfenyl (Nps) derivatives, particularly in amino acids and peptides . This process is crucial in peptide synthesis where it helps in the selective formation of peptide bonds.

N-Protection in Nucleosides

In addition to amino acids and peptides, 2-Nitrobenzenesulfenyl chloride is also used for N-protection in nucleosides . Nucleosides are key components of vital biological compounds like DNA and RNA.

Formation of 2-Nitrobenzenesulfonyl Derivatives

2-Nitrobenzenesulfenyl chloride acts as a reagent to form 2-nitrobenzenesulfonyl derivatives of alcohols and amines . These derivatives can have various applications in different chemical reactions.

Selective Cleavage with Thiophenol

This compound is involved in the selective cleavage with thiophenol without displacement of the nitro group . This reaction can be useful in organic synthesis where selective cleavage is required.

Preparation of Renin Inhibitors

2-Nitrobenzenesulfenyl chloride is used in the preparation of renin inhibitors . Renin inhibitors are a type of medication that are used to treat hypertension.

Future Directions

: Sigma-Aldrich: 2-Nitrobenzenesulfonyl chloride

properties

IUPAC Name

(2-nitrophenyl) thiohypochlorite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO2S/c7-11-6-4-2-1-3-5(6)8(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNKNFHIAFDCSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064765
Record name Benzenesulfenyl chloride, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4064765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow crystalline powder; [Alfa Aesar MSDS]
Record name 2-Nitrobenzenesulfenyl chloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10938
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS RN

7669-54-7
Record name 2-Nitrobenzenesulfenyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7669-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitrobenzenesulfenyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007669547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitrobenzenesulfenyl chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16179
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfenyl chloride, 2-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfenyl chloride, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4064765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-nitrobenzenesulphenyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.768
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitrobenzenesulfenyl chloride
Reactant of Route 2
2-Nitrobenzenesulfenyl chloride
Reactant of Route 3
Reactant of Route 3
2-Nitrobenzenesulfenyl chloride
Reactant of Route 4
Reactant of Route 4
2-Nitrobenzenesulfenyl chloride
Reactant of Route 5
2-Nitrobenzenesulfenyl chloride
Reactant of Route 6
Reactant of Route 6
2-Nitrobenzenesulfenyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.